molecular formula C14H13N5O3 B2767525 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034288-62-3

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2767525
CAS No.: 2034288-62-3
M. Wt: 299.29
InChI Key: DMVWTQRVARPPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to a class of heterocyclic compounds. Its structure includes a pyrazole ring fused to a furan moiety, linked via an ethyl chain to a pyridazine core substituted with a carboxamide group. This complex molecular framework endows the compound with unique chemical properties and biological activities, making it an area of interest in diverse fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step reactions:

  • Formation of the Pyrazole Ring

    • Initial synthesis begins with the cyclization of an appropriate hydrazine with a diketone to form the pyrazole ring.

    • Reaction conditions: This step is usually performed under reflux conditions with an acidic or basic catalyst.

  • Integration of the Furan Ring

    • The furan moiety can be introduced via a condensation reaction between a furan aldehyde and the pyrazole derivative.

    • Reaction conditions: This step often requires an organic solvent and a Lewis acid catalyst.

  • Linkage to the Pyridazine Core

    • The ethyl chain linkage is achieved through an alkylation reaction using ethyl halide.

    • Reaction conditions: This step typically employs a polar aprotic solvent under basic conditions.

  • Formation of the Carboxamide Group

    • The final step involves the incorporation of the carboxamide group through an amide formation reaction between a pyridazine derivative and an appropriate amine.

    • Reaction conditions: This step often involves a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

The industrial production of this compound might leverage continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and efficient scale-up.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions:

  • Oxidation

    • Can be oxidized to introduce functional groups or modify existing ones.

    • Common reagents: Potassium permanganate, chromium trioxide.

  • Reduction

    • Reduction of the carboxamide group to an amine.

    • Common reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution

    • Halogenation or other electrophilic substitutions on the aromatic rings.

    • Common reagents: N-bromosuccinimide (NBS) for bromination.

Major Products Formed

  • Oxidation typically yields corresponding ketones or aldehydes.

  • Reduction results in primary or secondary amines.

  • Substitution reactions yield halogenated derivatives, useful for further functionalization.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

  • Chemistry

    • Serves as a building block for synthesizing complex molecules in organic synthesis.

  • Biology

    • Studied for its potential as a bioactive molecule, influencing various biological pathways.

  • Medicine

    • Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry

    • Utilized in the development of new materials, such as polymers and nanocomposites.

Mechanism of Action

Molecular Targets and Pathways

  • Biochemical Pathways

    • Interacts with specific enzymes and receptors, modulating their activity.

    • Molecular docking studies suggest it may bind to active sites of key proteins involved in disease processes.

  • Cellular Effects

    • Influences cellular signaling pathways, leading to altered gene expression and metabolic responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: can be compared to other pyrazole and pyridazine derivatives, which often share similar chemical properties but exhibit unique biological activities based on their specific substitutions and structural conformations.

  • Examples of Similar Compounds

    • N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar core structure but with different oxidation state at the 4-position.

    • 4-(furan-3-yl)-1H-pyrazole-5-carboxamide: Lacks the pyridazine moiety but retains the pyrazole-furan linkage.

Uniqueness

The presence of both a furan ring and a pyridazine moiety in this compound distinguishes it from other compounds, potentially contributing to its unique chemical reactivity and biological activities.

Conclusion

This compound is a complex and multifaceted compound with significant potential in various scientific domains. Its unique structure allows it to participate in diverse chemical reactions, and its promising biological activities make it a subject of ongoing research in chemistry, biology, medicine, and industry. Further studies are essential to fully elucidate its mechanisms of action and to harness its full potential in practical applications.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c20-13-2-1-12(17-18-13)14(21)15-4-5-19-8-11(7-16-19)10-3-6-22-9-10/h1-3,6-9H,4-5H2,(H,15,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVWTQRVARPPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.